Rho Kinase Enzymatic Inhibition: Racemic 23g vs. Clinical Comparator HA-1077 (Fasudil)
In a cell-free Rho kinase assay, the racemic target compound (designated 23g in the primary SAR study) exhibited an IC50 of 205 nM, which is comparable to the clinically used Rho kinase inhibitor HA-1077 (fasudil, IC50 = 180 nM) [1]. However, the (R)-enantiomer (30-R) achieves an IC50 of 25 nM, representing an 8.2‑fold improvement over the racemate and a 7.2‑fold improvement over HA-1077 [1]. This indicates that procurement of the racemate alone underestimates the inhibitory potential achievable with the chirally pure (R)-form.
| Evidence Dimension | Rho kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Racemate (23g): 205 nM; (R)-enantiomer (30-R): 25 nM |
| Comparator Or Baseline | HA-1077 (fasudil): 180 nM |
| Quantified Difference | Racemate vs. HA-1077: 1.14‑fold weaker (205 vs. 180 nM); (R)-enantiomer vs. HA-1077: 7.2‑fold more potent (25 vs. 180 nM); (R)- vs. racemate: 8.2‑fold more potent |
| Conditions | Cell-free Rho kinase assay (isolated enzyme), methods as described in the previous report [1] |
Why This Matters
For procurement decisions, this demonstrates that the (R)-enantiomer offers substantially greater target engagement per unit mass than the clinically established benchmark HA-1077, whereas the racemate does not.
- [1] Iwakubo M, Takami A, Okada Y, Kawata T, Tagami Y, Sato M, Sugiyama T, Fukushima K, Taya S, Amano M, Kaibuchi K, Iijima H. Design and synthesis of rho kinase inhibitors (III). Bioorg Med Chem. 2007;15(2):1022-1033. doi:10.1016/j.bmc.2006.10.028 View Source
